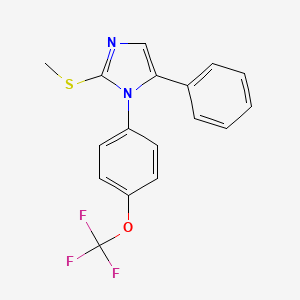

2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c1-24-16-21-11-15(12-5-3-2-4-6-12)22(16)13-7-9-14(10-8-13)23-17(18,19)20/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFYXYXEQNDEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.

Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

Addition of the methylthio group: This step can be performed using a thiolation reaction, where a methylthiol reagent is reacted with the imidazole derivative.

Incorporation of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown that modifications in the imidazole structure can lead to enhanced antiproliferative activity against various cancer cell lines. The following table summarizes findings related to the antitumor activity of imidazole derivatives:

The data indicates that imidazole derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as increasing Bax and decreasing Bcl-2 levels.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The flexibility in modifying the imidazole scaffold has led to a variety of derivatives with improved pharmacological profiles.

Case Studies

Several studies have focused on synthesizing and evaluating novel derivatives based on the imidazole core. For example:

- Synthesis of Novel Imidazole Derivatives : Researchers synthesized several derivatives with different substituents on the imidazole ring, leading to compounds with varying degrees of antitumor efficacy.

- Structure-Activity Relationship Studies : These studies have identified key structural features that contribute to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the interaction. The phenyl and methylthio groups contribute to the compound’s overall hydrophobicity and molecular recognition.

Comparison with Similar Compounds

Substituent Variations at Position 2

2-(Benzylsulfanyl) Analogs

- Example: 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226454-17-6) . Key Differences: Replacement of methylthio (-SCH₃) with benzylsulfanyl (-S-CH₂C₆H₅) introduces bulkier aromatic substitution. Impact: Increased molecular weight (C₂₄H₁₉F₃N₂O₂S, MW: 464.48 g/mol) and lipophilicity compared to the methylthio analog.

Thiol (-SH) Derivatives

- Example : 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS: 1105189-27-2) .

- Key Differences : Thiol group at position 2 instead of methylthio.

- Impact : Thiols can form disulfide bonds or coordinate metals, increasing reactivity. However, they are prone to oxidation, reducing stability. Molecular weight: 381.33 g/mol.

Substituent Variations at Position 5

Phenyl vs. Carboxylic Acid Derivatives

- Example : 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid (CAS: 868851-36-9) .

- Key Differences : Carboxylic acid (-COOH) replaces the phenyl group at position 4.

- Impact : Introduces acidity (pKa ~4-5) and hydrogen-bonding capacity (TPSA: 77.8 Ų). Enhances water solubility but may reduce membrane permeability. MW: 301.4 g/mol.

Electron-Withdrawing Substituents

- Key Differences: Trifluoromethyl (-CF₃) at position 5 instead of phenyl. Impact: Higher lipophilicity (XLogP3: 2.6) and metabolic resistance due to -CF₃. MW: 242.20 g/mol.

Substituent Variations at Position 1

Trifluoromethoxy vs. Difluoromethoxy Groups

- Example : 5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS: 1105189-96-5) .

- Key Differences : Difluoromethoxy (-OCHF₂) replaces trifluoromethoxy (-OCF₃).

- Impact : Reduced electron-withdrawing effect and lipophilicity compared to -OCF₃. MW: 385.22 g/mol.

Nitro and Trifluoromethyl Combinations

- Example: 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole (CAS: 916975-92-3) . Key Differences: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring. Impact: Strong electron-withdrawing effects alter imidazole ring reactivity. MW: 275.19 g/mol.

Biological Activity

2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, with the CAS number 1226429-82-8, is a compound of significant interest due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The molecular formula of this compound is C17H13F3N2OS, with a molecular weight of 350.4 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H13F3N2OS |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1226429-82-8 |

Mechanisms of Biological Activity

Research indicates that imidazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies provide insights:

- Antimicrobial Activity : Compounds similar to imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhances their antibacterial properties .

- Anticancer Potential : Imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune suppression. Inhibiting IDO can restore immune responses against tumors .

- Anti-inflammatory Effects : Some imidazole compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Anticancer Activity

A study evaluated the antiproliferative effects of various imidazole derivatives against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could enhance their efficacy against cancer cells .

Research on IDO Inhibition

In a systematic study focusing on IDO inhibitors, several imidazole derivatives were synthesized and tested for their binding affinity and inhibitory activity. Results showed that modifications on the phenyl ring significantly improved potency, indicating a promising avenue for developing new cancer therapeutics .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Reports indicate that this compound may be toxic to aquatic life and could pose reproductive hazards . Therefore, further toxicological assessments are necessary to evaluate its safety for potential therapeutic use.

Q & A

Q. What established synthetic protocols are used to prepare this compound, and how do reaction conditions influence yield?

Synthesis involves multi-step organic reactions:

- Imidazole ring formation : Condensation of 4-(trifluoromethoxy)aniline with a phenyl-substituted aldehyde (e.g., cinnamaldehyde) under acidic catalysis (e.g., NH₄OAc) in refluxing ethanol. Yields (45–60%) depend on precise stoichiometry and temperature control .

- Methylthio introduction : Thiolation using methyl disulfide or methanethiol in DMF with K₂CO₃ as a base (70–85% yield). Solvent polarity and reaction time (6–12 hours) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization achieves >95% purity, confirmed by HPLC .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

- NMR : ¹H NMR identifies the methylthio group (δ 2.4–2.6 ppm, singlet) and trifluoromethoxy (¹⁹F NMR: δ -58 ppm). ¹³C NMR confirms imidazole ring carbons (δ 120–150 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 419.1) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous imidazoles with trifluoromethoxy groups .

- IR : Detects C-S (600–700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. How do substituents (methylthio, trifluoromethoxy) influence physicochemical properties?

- Trifluoromethoxy (-OCF₃) : Enhances lipophilicity (logP ~4.2) and metabolic stability via steric hindrance and electronegativity. It increases thermal stability (decomposition >250°C) .

- Methylthio (-SCH₃) : Moderates solubility in polar aprotic solvents (e.g., DMSO) and participates in sulfur-π interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.